![molecular formula C26H27N5O2S B384521 N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide CAS No. 618405-06-4](/img/structure/B384521.png)
N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide
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Overview
Description
N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of structurally related compounds. For instance, compounds involving pyrazine-3-carboxamides and furan-3-carboxamides have been investigated for their activities against various diseases, highlighting the relevance of such structural motifs in medicinal chemistry (Masatsugu et al., 2010).
- Studies have also focused on the synthesis of related compounds, like N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, based on similar chemical structures. These syntheses highlight the versatility and potential applications of such compounds in various fields (F. El-Essawy & S. M. Rady, 2011).
Chemical Properties and Applications
- Research into similar structures has led to the development of novel dicationic compounds, demonstrating significant DNA affinities and strong in vitro activity against various protozoans, suggesting potential applications in treating protozoal infections (M. Ismail et al., 2004).
- The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors showcases the therapeutic potential of these compounds in cancer treatment, with several derivatives exhibiting significant inhibition against various human cancer cell lines (A. Abdel-Rahman et al., 2021).
Medicinal Chemistry and Drug Development
- The development of scalable synthesis methods for related compounds, such as VEGFR inhibitors, illustrates the industrial and pharmaceutical importance of these chemical structures in creating effective therapies (R. Scott et al., 2006).
- Studies on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which bear resemblance to the compound , highlight potential applications in the treatment of depression and the development of nootropic agents (Asha B. Thomas et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imatinib, are known to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Based on the structural similarity to imatinib, it can be inferred that this compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target protein, leading to changes in cellular processes.
properties
IUPAC Name |
N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-18-19(2)34-26(29-25(32)21-8-6-16-33-21)23(18)24(20-7-5-10-27-17-20)31-14-12-30(13-15-31)22-9-3-4-11-28-22/h3-11,16-17,24H,12-15H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFCEHJWAAXPMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)NC(=O)C5=CC=CO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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